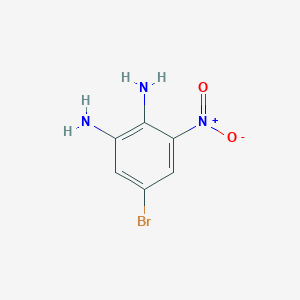

5-Bromo-3-nitrobenzene-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-nitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPCXPVYWUQREV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671865 | |

| Record name | 5-Bromo-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84752-20-5 | |

| Record name | 5-Bromo-3-nitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Core Synthetic Building Block

An In-Depth Technical Guide to 5-Bromo-3-nitrobenzene-1,2-diamine: Properties, Reactivity, and Applications

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its strategic arrangement of two adjacent amino groups, a bromine atom, and a nitro group on a benzene core makes it a versatile precursor for constructing a wide array of heterocyclic systems and other targeted structures. For researchers in medicinal chemistry and materials science, understanding the nuanced chemical personality of this molecule is key to unlocking its synthetic potential. This guide provides an in-depth analysis of its physicochemical properties, reactivity, synthesis, and safe handling, offering field-proven insights for its effective application in the laboratory.

Section 1: Core Physicochemical and Spectroscopic Profile

The utility of any chemical intermediate begins with a firm grasp of its fundamental properties. These characteristics dictate its behavior in different solvent systems, its stability, and the analytical methods best suited for its characterization.

Physical and Chemical Properties

The properties of this compound are summarized in the table below. It typically presents as a red or dark-colored solid, a characteristic common for nitro-substituted anilines.[1] Its storage requirements—refrigeration under an inert atmosphere and protection from light—underscore its potential sensitivity to oxidation and photodegradation.[2][3][4]

| Property | Value | Reference(s) |

| CAS Number | 84752-20-5 | [1][2] |

| Molecular Formula | C₆H₆BrN₃O₂ | [2] |

| Molecular Weight | 232.04 g/mol | [2] |

| Appearance | Red solid | [1] |

| Purity | Typically ≥97% | [2] |

| Storage Conditions | 2-8°C, protect from light, inert atmosphere | [2][3][4] |

| Topological Polar Surface Area (TPSA) | 95.18 Ų | [2] |

| LogP | 1.5217 | [2] |

Spectroscopic Signature: An Expert's Interpretation

While specific spectra for this exact compound are not widely published, we can predict its characteristic spectroscopic features based on its structure and data from analogous compounds.[5][6][7][8][9]

-

¹H NMR: The proton NMR spectrum would be complex due to the low symmetry of the molecule. One would expect to see distinct signals in the aromatic region for the two ring protons. The chemical shifts of the amine protons (-NH₂) would likely appear as broad singlets, and their exact position would be highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached functional groups. The carbons bearing the nitro and bromo groups would be significantly affected.

-

IR Spectroscopy: Key vibrational bands would confirm the presence of the functional groups:

-

N-H stretching from the amine groups (typically two bands in the 3300-3500 cm⁻¹ region).

-

Asymmetric and symmetric N=O stretching from the nitro group (strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

-

C-Br stretching in the fingerprint region (typically below 700 cm⁻¹).

-

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion ([M]+) and the protonated molecule ([M+H]+) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[1] This results in two peaks of nearly equal intensity separated by 2 Da, which is a definitive confirmation of a single bromine atom in the molecule. For this compound, peaks would be expected around m/z 230 and 232.[1]

Section 2: Synthesis and Purification Protocol

The most common laboratory synthesis for this compound involves the selective reduction of one nitro group from the readily available precursor, 4-Bromo-2,6-dinitroaniline.[1][10]

Synthetic Workflow Diagram

The transformation from the dinitro precursor to the target diamine is a selective reduction, a cornerstone reaction in the synthesis of functionalized anilines.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures.[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-2,6-dinitroaniline (1.0 eq) in ethanol.

-

Reagent Addition: Add an aqueous solution of ammonium sulfide (approx. 2.0 eq) to the suspension. Causality Note: Ammonium sulfide is a mild reducing agent that can selectively reduce one nitro group in the presence of another, particularly when one is sterically hindered or electronically differentiated.

-

Reaction Conditions: Heat the mixture to reflux (approx. 90°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Additional portions of ammonium sulfide may be required for the reaction to go to completion.[1]

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by silica gel column chromatography.[1] An eluent system such as a gradient of petroleum ether and dichloromethane is typically effective. Causality Note: Chromatography separates the desired product from unreacted starting material, the fully reduced triamine byproduct, and other impurities based on polarity.

-

Isolation: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield this compound as a red solid.[1] The product identity can be confirmed by LCMS, which should show the characteristic bromine isotope pattern at m/z 230/232.[1]

Section 3: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is governed by the interplay of its three distinct functional groups. The ortho-diamine moiety is the primary site of reactivity, while the bromo and nitro groups act as powerful modulators.

The ortho-Diamine: A Gateway to Heterocycles

The two adjacent amine groups are poised for condensation reactions with 1,2-dielectrophiles to form stable five- or six-membered heterocyclic rings. This is the most valuable transformation for this class of compounds.

-

Benzimidazole Formation: Reaction with aldehydes, carboxylic acids, or their derivatives yields substituted benzimidazoles, a core scaffold in many pharmaceuticals.

-

Quinoxaline Formation: Condensation with 1,2-dicarbonyl compounds (e.g., glyoxal) produces quinoxalines.

However, the nucleophilicity of these amine groups is significantly diminished by the strong electron-withdrawing effect of the adjacent nitro group.[11] This deactivation means that reactions often require more forcing conditions (e.g., higher temperatures, acid catalysis) compared to unsubstituted 1,2-phenylenediamine.

Influence of Substituents on Reactivity

The nitro and bromo groups exert profound electronic effects that dictate the molecule's behavior.

-

Electron-Withdrawing Effects: Both the nitro (-NO₂) and bromo (-Br) groups are electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution.[11]

-

Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing nitro group can activate the ring for SNAr, particularly at the positions ortho and para to it. This could potentially allow for the displacement of the bromine atom by a strong nucleophile under specific conditions.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amine using stronger reducing agents (e.g., SnCl₂, H₂/Pd-C). This transformation would yield 5-bromobenzene-1,2,3-triamine, another valuable but distinct synthetic intermediate.[12]

Caption: Key reaction pathways for this compound.

Section 4: Applications in Research and Drug Development

While specific applications of this compound itself are often embedded within broader synthetic schemes in patents and proprietary research, its structural motifs are highly relevant. Related diamine compounds are explored as building blocks for:

-

Organic Electronics: The aromatic diamine structure is a component in the synthesis of materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics.[13] The electronic properties can be tuned through chemical modifications.

-

Functional Polymers: Incorporation into polymer backbones can impart desirable properties such as thermal stability, flame retardancy, or specific electronic characteristics.[13]

-

Medicinal Chemistry: As discussed, the primary application is in the synthesis of heterocyclic scaffolds like benzimidazoles, which are prevalent in drug candidates for a wide range of therapeutic areas. The bromo-substituent provides a convenient handle for late-stage functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), a powerful strategy in modern drug discovery.[12]

Section 5: Safety, Handling, and Storage

As a nitro-aromatic amine, this compound requires careful handling. The following guidelines are based on safety data for structurally related compounds.[14][15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[14][15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and dark place, as recommended.[3][4] Keep away from strong oxidizing agents and strong acids.[14]

-

First Aid:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14]

Conclusion

This compound is more than just a collection of functional groups; it is a precisely arranged molecular tool. Its true value lies in the synthetic possibilities unlocked by the ortho-diamine moiety, with its reactivity carefully modulated by the electronic influence of the bromo and nitro substituents. For the synthetic chemist, this compound offers a reliable entry point into complex heterocyclic systems, providing a robust platform for innovation in drug discovery and materials science. Proper understanding of its synthesis, reactivity, and handling is essential to leveraging its full potential.

References

-

Multistep Synthesis. Chemistry LibreTexts. [Link]

-

This compound. AbacipharmTech. [Link]

-

Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). PubMed. [Link]

-

Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. ResearchGate. [Link]

-

Exploring Material Science Applications of 5-Bromo-3-methylbenzene-1,2-diamine. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

5-Bromobenzene-1,3-diamine. PubChem. [Link]

-

1,2,3-Tribromo-5-nitrobenzene. SpectraBase. [Link]

Sources

- 1. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 84752-20-5|this compound|BLD Pharm [bldpharm.com]

- 4. cas 84752-20-5|| where to buy this compound [english.chemenu.com]

- 5. 3-Bromonitrobenzene(585-79-5) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. 3-Bromo-5-nitrobenzoic acid(6307-83-1) 1H NMR [m.chemicalbook.com]

- 9. 5-BroMo-3-nitrosalicylaldehyde(16634-88-1) 1H NMR spectrum [chemicalbook.com]

- 10. 5-Bromo-3-nitro-benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.nl [fishersci.nl]

- 16. cdnisotopes.com [cdnisotopes.com]

An In-depth Technical Guide to 5-Bromo-3-nitrobenzene-1,2-diamine (CAS: 84752-20-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-3-nitrobenzene-1,2-diamine is a key trifunctional aromatic intermediate that holds significant potential for the synthesis of complex heterocyclic scaffolds. Its unique substitution pattern, featuring vicinal diamines, a bromine atom, and a nitro group, offers a versatile platform for regioselective chemical transformations. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, with a particular focus on its utility in the development of novel therapeutic agents.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective use in synthesis and purification.

| Property | Value | Source(s) |

| CAS Number | 84752-20-5 | [1][2][3] |

| Molecular Formula | C₆H₆BrN₃O₂ | [4] |

| Molecular Weight | 232.04 g/mol | [4] |

| Appearance | Red solid | [2] |

| Purity | Typically ≥97% | [4] |

| Storage | 4°C, protect from light | [4] |

Synthesis and Purification

The most common and well-documented synthesis of this compound involves the selective reduction of one nitro group of 4-bromo-2,6-dinitroaniline.[2][5]

Reaction Scheme

Caption: Synthesis of this compound.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-bromo-2,6-dinitroaniline (1.0 eq) in ethanol.

-

Reagent Addition: Add a solution of ammonium sulfide ((NH₄)₂S) (1.0 eq) in water to the suspension.

-

Reaction Conditions: Heat the mixture to 90°C and stir vigorously. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Purification: The crude product is then purified by silica gel column chromatography using a petroleum ether/dichloromethane eluent system to yield this compound as a red solid.[2]

Causality in Experimental Choices

-

Choice of Reducing Agent: The use of ammonium sulfide or sodium polysulfide (generated from Na₂S and sulfur) is crucial for the selective reduction of one nitro group in the presence of another. This is a classic example of the Zinin reduction.[1] The nucleophilic sulfide species preferentially attack the more sterically accessible and electronically favorable nitro group.

-

Solvent: Ethanol is a suitable solvent as it dissolves the reactants to a sufficient extent at elevated temperatures and is relatively easy to remove during work-up.

-

Purification: Column chromatography is effective in separating the desired product from unreacted starting material, the fully reduced diamine, and other byproducts due to the significant polarity differences between these compounds.

Characterization and Spectroscopic Analysis

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS analysis of the product typically shows two major peaks in the mass spectrum corresponding to the protonated molecule [M+H]⁺, with isotopic distribution characteristic of a bromine-containing compound (m/z 230 and 232).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimentally determined spectra for this specific compound are not widely published, a detailed analysis of its structure and comparison with closely related nitrobenzene-1,2-diamines allows for a reliable prediction of its ¹H and ¹³C NMR spectra.[6]

Predicted ¹H NMR Spectrum (in DMSO-d₆):

-

Two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons.

-

Two broad singlets corresponding to the two non-equivalent amine (-NH₂) groups.

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

-

Six distinct signals for the six aromatic carbons, with chemical shifts influenced by the bromo, nitro, and amino substituents.

Reactivity and Applications in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its functional groups, making it a valuable precursor for the synthesis of heterocyclic compounds with potential therapeutic applications.

Synthesis of Benzimidazoles and Quinoxalines

The ortho-diamine functionality is a key pharmacophore for the synthesis of benzimidazoles and quinoxalines, which are prevalent scaffolds in many kinase inhibitors and other drug candidates.[7][8]

Caption: Synthetic utility in heterocyclic synthesis.

The general synthetic strategies involve:

-

Benzimidazole Formation: Condensation of the ortho-diamine with an aldehyde or a carboxylic acid (or its derivative) under acidic or dehydrating conditions.[9][10][11]

-

Quinoxaline Formation: Reaction with an α-dicarbonyl compound, which readily condenses with the ortho-diamine to form the quinoxaline ring system.[7][8][12]

The resulting bromo- and nitro-substituted benzimidazoles or quinoxalines can be further elaborated:

-

The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce aryl or other carbon- and nitrogen-based substituents.

-

The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other transformations to build more complex molecular architectures. This stepwise functionalization is a powerful strategy in the synthesis of targeted therapies, including kinase inhibitors.[13][14][15][16][17]

Safety and Handling

As a nitro- and bromo-substituted aromatic amine, this compound should be handled with appropriate safety precautions.

| Hazard Statement | Precautionary Statement |

| May be harmful if swallowed. | Wash hands thoroughly after handling. |

| Causes skin irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |

| Causes serious eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |

For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.[1][18]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its trifunctional nature allows for the strategic and regioselective synthesis of complex heterocyclic compounds, such as benzimidazoles and quinoxalines, which are key components of numerous biologically active molecules. A thorough understanding of its synthesis, characterization, reactivity, and safe handling is crucial for its effective utilization in the discovery and development of new therapeutics.

References

- Beijing Vokai Biotechnology Co., LTD. SAFETY DATA SHEET this compound.

- ChemicalBook. 5-Bromo-3-nitro-benzene-1,2-diamine synthesis.

- ChemicalBook. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5.

- Benqi Mall. 3-Nitro-5-bromobenzene-1,2-diamine - CAS:84752-20-5.

- University of Rochester, Department of Chemistry.

- Note A green synthesis of benzimidazoles. Indian Journal of Chemistry, Vol. 52B, August 2013, pp. 1154-1157.

- Benchchem.

- Novachemistry. Products List.

- Benchchem.

- Science of Synthesis. 16.15 Quinoxalines.

- Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Mini-Reviews in Organic Chemistry, 2017, 14, 1-19.

- MH Chem. (2022, July 8).

- Benchchem. A Comparative Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene: Traditional Routes vs. Modern Methodologies.

- Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.

- Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2, 4-dinitrobenzene and Their Antifungal Activity. Journal of Applicable Chemistry, 2014, 3 (4): 1642-1651.

- MySkinRecipes. This compound.

- ChemScene. 84752-20-5 | this compound.

- de Souza, G. A., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14795-14853.

- Synthesis of Riboflavines, Quinoxalinones and Benzodiazepines through Chemoselective Flow Based Hydrogen

- ResearchGate. Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids 17 (continued).

- Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.

- Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46:2, 91-99.

- Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules 2022, 27, 4114.

- Wessendorf, R., & Bellinger, H. (1973). U.S. Patent No. 3,772,443. Washington, DC: U.S.

- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules 2021, 26, 6202.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- BLDpharm. 84752-20-5|this compound.

- ChemicalBook. 3-Bromonitrobenzene(585-79-5) 1H NMR spectrum.

- AbacipharmTech. This compound.

- Benchchem. The Use of 6-Bromo-N,N-dimethylpyridazin-3-amine in Kinase Inhibitor Synthesis.

- PubChem. 5-Nitro-1,3-benzenediamine.

- Preparation method of 1-bromo-3-nitrobenzene. CN103804197A.

- Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. J. Org. Chem. 2016, 81, 17, 8854–8863.

- Besson, T. Kinase inhibitors and microwave-assisted chemistry, a nice history.

- FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39:1, 2542357.

- Benchchem. 5-Bromo-1,2-difluoro-3-nitrobenzene|CAS 1261988-16-2.

- University of Wisconsin, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts.

- HANGZHOU LEAP CHEM CO., LTD. 5-Bromo-3-nitro-benzene-1,2-diamine.

Sources

- 1. bjoka-vip.com [bjoka-vip.com]

- 2. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]

- 3. 3-硝基-5-溴苯-1,2-二胺 - CAS:84752-20-5 - 奔旗商城-科研物资一站式采购平台 [benqii.com]

- 4. chemscene.com [chemscene.com]

- 5. 5-Bromo-3-nitro-benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 8. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. soc.chim.it [soc.chim.it]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. u-picardie.fr [u-picardie.fr]

- 17. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound [myskinrecipes.com]

An In-depth Technical Guide to 5-Bromo-3-nitrobenzene-1,2-diamine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with 5-Bromo-3-nitrobenzene-1,2-diamine (CAS No. 84752-20-5). It moves beyond a simple data summary to provide in-depth insights into its physicochemical properties, synthesis, spectroscopic characterization, and strategic application as a versatile chemical intermediate.

Executive Summary: A Molecule of Strategic Importance

This compound is a highly functionalized aromatic compound. Its structure, featuring a vicinal diamine, a strongly electron-withdrawing nitro group, and a strategically placed bromine atom, makes it a valuable building block in synthetic chemistry. The ortho-diamine moiety is a precursor to a wide range of heterocyclic systems, the nitro group can be further modified to modulate electronic properties or serve as a synthetic handle, and the bromine atom is primed for cross-coupling reactions. This trifecta of reactivity makes the compound particularly relevant in the synthesis of complex organic molecules for pharmaceuticals, material science, and specialized dyes.[1][2] This document provides the foundational knowledge required to effectively utilize this potent intermediate.

Physicochemical and Structural Properties

The compound typically presents as a red or dark red crystalline solid.[3] A summary of its core properties is presented below.

| Property | Data | Source(s) |

| CAS Number | 84752-20-5 | [3][4] |

| Molecular Formula | C₆H₆BrN₃O₂ | [4] |

| Molecular Weight | 232.04 g/mol | [4] |

| Appearance | Red / Dark Red Solid | [3] |

| Purity (Typical) | ≥97% | [4] |

| Melting Point | Data not available in public literature | [5] |

| Boiling Point | Data not available in public literature | [5] |

| Solubility | Soluble in petroleum ether/dichloromethane mixtures. Expected to be soluble in polar organic solvents like Ethyl Acetate, Acetone, and DMSO. Insoluble in water. | [3][5] |

| Storage | Store at 2-8°C in a dark, dry, and well-ventilated place under an inert atmosphere. | [5][6] |

Expert Insight on Physical Properties: While an experimental melting point is not publicly documented, as a crystalline solid with multiple polar functional groups capable of hydrogen bonding (N-H---O-N), a relatively high melting point is expected. The solubility profile is consistent with a moderately polar aromatic compound, making it suitable for purification via normal-phase column chromatography.[3]

Synthesis and Purification Protocol

The most common laboratory-scale synthesis involves the selective reduction of a single nitro group from a dinitro precursor. This method is effective and leverages readily available starting materials.

Synthesis from 4-Bromo-2,6-dinitroaniline

The established protocol involves the chemoselective reduction of 4-bromo-2,6-dinitroaniline using ammonium sulfide.[3][7] The choice of this reagent is critical; stronger reducing agents could reduce both nitro groups or affect the bromine substituent. Ammonium sulfide provides a milder, controlled reduction to achieve the desired mono-reduction with a reported yield of approximately 51%.[3]

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-2,6-dinitroaniline (5.5 g, 21.2 mmol) and ethanol (150 mL).

-

Reagent Addition: Add ammonium sulfide (10.5 mL, 21.2 mmol) to the mixture.

-

Heating and Monitoring: Heat the reaction mixture to 90°C and maintain for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a petroleum ether/dichloromethane eluent system.

-

Completion of Reaction: If TLC analysis shows incomplete consumption of the starting material, add a second equivalent of ammonium sulfide (10.5 mL, 21.2 mmol) and continue heating at 90°C for an additional hour.[3]

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.

-

Purification: Purify the resulting crude red solid via silica gel column chromatography, eluting with a 1:1 mixture of petroleum ether and dichloromethane to yield the final product.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Detailed experimental spectra for this specific compound are not widely published. However, based on the known effects of its functional groups, a robust and predictive spectroscopic profile can be established.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Due to the molecule's C₂ symmetry axis, two signals are anticipated in the aromatic region.

-

H4/H6 Protons: Two chemically equivalent protons adjacent to the amino groups and meta to the nitro group. They will appear as a single signal, likely a doublet due to coupling with the H2 proton.

-

H2 Proton: One proton situated between the bromine and nitro groups. It is expected to be the most downfield signal due to the strong deshielding effects of the adjacent electron-withdrawing groups and will likely appear as a triplet.

-

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals for the aromatic carbons, as two pairs are chemically equivalent.

-

The carbon atoms bonded to the nitro group (C3) and bromine (C5) will be significantly downfield.

-

The carbons bonded to the amino groups (C1, C2) will be shifted upfield relative to the others.

-

The remaining aromatic carbons (C4, C6) will resonate at intermediate chemical shifts.

-

Infrared (IR) Spectroscopy

The FTIR spectrum provides clear confirmation of the key functional groups.

-

N-H Stretching: Two distinct, sharp bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂) groups.

-

N-O Stretching: Two strong absorption bands are characteristic of the nitro group (-NO₂): an asymmetric stretch typically around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1360 cm⁻¹.[10]

-

C=C Aromatic Stretching: Multiple bands of medium intensity are expected in the 1450-1600 cm⁻¹ region.

-

C-Br Stretching: A weak to medium band is expected in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

As confirmed by published data, the mass spectrum is distinguished by a characteristic isotopic pattern for bromine.[3]

-

[M+H]⁺ Ion: In LCMS analysis, the protonated molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 230 and 232, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes, respectively. This doublet is a definitive indicator of a monobrominated compound.

Chemical Reactivity and Applications

The utility of this compound lies in the differential reactivity of its functional groups, allowing for sequential and selective transformations.

-

Heterocycle Formation: The 1,2-diamine functionality is a classic precursor for the synthesis of benzannulated five- and six-membered heterocycles. For example, reaction with aldehydes or carboxylic acids (or their derivatives) yields benzimidazoles, which are privileged scaffolds in medicinal chemistry.

-

Nitro Group Reduction: The nitro group can be reduced to a third amino group, yielding a triaminobenzene derivative. This transformation dramatically alters the electronic properties of the ring and provides an additional site for functionalization.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond serves as a versatile handle for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Stille, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups at this position.[2]

This multi-faceted reactivity makes the compound an ideal starting point for building complex molecular architectures, particularly in the development of kinase inhibitors, advanced polymers, and organic electronic materials like those used in OLEDs.[1][2]

Potential Synthetic Pathways Diagram

Caption: Key reaction pathways for this compound.

Safety, Handling, and Storage

While a comprehensive, GHS-compliant Safety Data Sheet (SDS) for this specific compound is not fully detailed in public repositories[11], a robust safety protocol can be established based on the known hazards of closely related analogues like 5-bromo-1,2-difluoro-3-nitrobenzene.[12]

GHS Hazard Profile (Anticipated):

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14]

Storage and Disposal:

-

Storage: Keep the container tightly sealed and store in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of waste material in accordance with all local, regional, and national regulations. Do not allow the product to enter drains.

Conclusion

This compound is more than a catalog chemical; it is a strategic platform for synthetic innovation. Its predictable reactivity, stemming from its unique arrangement of functional groups, provides chemists with multiple avenues for constructing complex molecular targets. By understanding its fundamental properties, synthesis, and reactivity as detailed in this guide, researchers can confidently and safely leverage this compound to accelerate discovery in drug development and material science.

References

-

New Journal of Chemistry. (2022). Supporting Information: A novel core-shell Pd(0)@enSiO2-Ni-TiO2 nanocomposite with synergistic effect for efficient hydrogenations. The Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved January 5, 2026, from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

-

Claramunt, R. M., et al. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91-99. Retrieved January 5, 2026, from [Link]

-

Angene Chemical. (2021). Safety Data Sheet. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectra of mono-nitro (2) and diamine (3) compounds. Retrieved January 5, 2026, from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved January 5, 2026, from [Link]

-

Arabian Journal of Chemistry. (n.d.). Synthesis and characterization of high wash fastness novel azo reactive dyes incorporating aromatic bridged diamines. Retrieved January 5, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Bromo-3-methylbenzene-1,2-diamine: A Versatile Intermediate for Organic Synthesis and Material Science. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 5-Nitro-1,3-benzenediamine. Retrieved January 5, 2026, from [Link]

-

ACS Publications. (2016). Design and Synthesis of a 4-Nitrobromobenzene Derivative Bearing an Ethylene Glycol Tetraacetic Acid Unit for a New Generation of Caged Calcium Compounds with Two-Photon Absorption Properties in the Near-IR Region and Their Application in Vivo. Retrieved January 5, 2026, from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved January 5, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Material Science Applications of 5-Bromo-3-methylbenzene-1,2-diamine. Retrieved January 5, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. cas 84752-20-5|| where to buy this compound [english.chemenu.com]

- 6. 84752-20-5|this compound|BLD Pharm [bldpharm.com]

- 7. 5-Bromo-3-nitro-benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. 5-Bromo-1,2-difluoro-3-nitrobenzene | 1261988-16-2 [sigmaaldrich.com]

- 13. gram.edu [gram.edu]

- 14. angenechemical.com [angenechemical.com]

5-Bromo-3-nitrobenzene-1,2-diamine molecular structure

An In-Depth Technical Guide to 5-Bromo-3-nitrobenzene-1,2-diamine: Structure, Synthesis, and Applications

Introduction

This compound is a substituted aromatic amine that serves as a highly versatile building block in organic synthesis. Its unique trifunctional nature, featuring vicinal amino groups, a bromine atom, and a nitro group, provides multiple reactive sites for constructing complex molecular architectures. This guide offers a comprehensive overview of its molecular structure, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers and professionals in drug development and materials science. The strategic placement of electron-donating amino groups and electron-withdrawing nitro and bromo groups on the benzene ring imparts distinct chemical properties, making it a valuable intermediate for the synthesis of pharmaceuticals, dyes, and fluorescent probes.[1]

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with two adjacent amine groups at positions 1 and 2, a nitro group at position 3, and a bromine atom at position 5. This arrangement of functional groups creates a unique electronic and steric environment that dictates its reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 84752-20-5 | [2][3] |

| Molecular Formula | C₆H₆BrN₃O₂ | [3][4] |

| Molecular Weight | 232.04 g/mol | [3][4] |

| Appearance | Red solid | [2] |

| Storage | 2-8°C, inert atmosphere, protect from light | [3][5] |

| SMILES | Brc1cc(N)c(c(c1)[O-])N | [3] |

| Topological Polar Surface Area (TPSA) | 95.18 Ų | [3] |

| LogP | 1.5217 | [3] |

graph "5_Bromo_3_nitrobenzene_1_2_diamine" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="NH₂", pos="1.5,2.6!"]; N2 [label="NH₂", pos="2.9,1.5!"]; N3 [label="NO₂", pos="-1.5,2.6!"]; Br [label="Br", pos="-1.5,-2.6!"]; C1 [label="C", pos="1.5,1.5!"]; C2 [label="C", pos="1.5,-1.5!"]; C3 [label="C", pos="0,-2.6!"]; C4 [label="C", pos="-1.5,-1.5!"]; C5 [label="C", pos="-1.5,1.5!"]; C6 [label="C", pos="0,2.6!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituent bonds C6 -- N1; C1 -- N2; C5 -- N3; C3 -- Br; }

Caption: 2D structure of this compound.

Synthesis and Mechanism

A common and effective method for the synthesis of this compound is through the selective reduction of one of the nitro groups of a dinitroaniline precursor.[2] This approach leverages the differential reactivity of the nitro groups, allowing for a controlled transformation.

Experimental Protocol: Synthesis from 4-Bromo-2,6-dinitroaniline

This protocol describes the synthesis of this compound from 4-Bromo-2,6-dinitroaniline using ammonium sulfide as the reducing agent.[2]

-

Reaction Setup: In a round-bottom flask, suspend 4-bromo-2,6-dinitroaniline (21.2 mmol) in ethanol (150 mL).

-

Reagent Addition: Add ammonium sulfide (21.2 mmol) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to 90°C and stir for 1 hour.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is not fully consumed, an additional equivalent of ammonium sulfide may be added, and the reaction continued for another hour.[2]

-

Workup: Upon completion, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a petroleum ether/dichloromethane (1:1) mixture to yield this compound as a red solid.[2]

The mechanism of this reaction involves the nucleophilic attack of the sulfide ions on one of the nitro groups, leading to its reduction to an amino group, while the other nitro group remains intact. The choice of a mild reducing agent like ammonium sulfide is crucial for achieving this selectivity.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts and coupling constants of the aromatic protons are influenced by the electronic effects of the bromo, nitro, and amino substituents.

-

¹³C NMR: The carbon NMR spectrum will display six signals corresponding to the six carbon atoms of the benzene ring. The chemical shifts will be characteristic of aromatic carbons attached to the different functional groups. Theoretical and experimental NMR studies on a series of nitrobenzene-1,2-diamines have been conducted, providing a basis for spectral interpretation.[6]

-

-

Mass Spectrometry (MS):

-

Liquid Chromatography-Mass Spectrometry (LCMS) analysis of this compound typically shows characteristic isotopic peaks for bromine. The presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) results in two mass peaks of similar intensity, [M+H]⁺ and [M+H+2]⁺. For this compound, these peaks are observed at m/z 230 and 232.[2]

-

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable precursor in the synthesis of a wide range of complex organic molecules.

-

Pharmaceutical Synthesis: The vicinal diamine moiety is a key functional group for the synthesis of heterocyclic compounds, such as benzimidazoles and quinoxalines, which are common scaffolds in many pharmaceutical agents. The bromo and nitro groups offer handles for further functionalization through reactions like cross-coupling and reduction, respectively.[7] This allows for the construction of highly substituted aromatic cores that are central to the structure of modern therapeutics, including kinase inhibitors.[7]

-

Dye and Pigment Industry: Aromatic amines are fundamental components in the synthesis of azo dyes. The functional groups on this compound allow it to be used as an intermediate in the production of specialized dyes and pigments.[1]

-

Materials Science: The unique electronic properties conferred by the combination of electron-donating and electron-withdrawing groups make this compound and its derivatives of interest in the development of fluorescent probes and other advanced materials.[1]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[8]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Avoid breathing dust, fumes, or vapors.[8] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[8]

-

First Aid:

Conclusion

This compound is a pivotal chemical intermediate with a rich and versatile reactivity profile. Its well-defined molecular structure, coupled with multiple functional groups, provides a robust platform for the synthesis of a diverse array of complex molecules. For researchers and scientists in drug development and materials science, a thorough understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in the creation of novel and valuable compounds.

References

-

LibreTexts Chemistry. (2019). 16.6: Multistep Synthesis. Retrieved from [Link]

- Claramunt, R. M., et al. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91-99.

-

PubChem. (n.d.). 1-Bromo-3,5-dinitrobenzene. Retrieved from [Link]

- Ghannoum, M., et al. (1986). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Folia Microbiologica, 31(1), 19-31.

-

MySkinRecipes. (n.d.). 5-Bromo-2-nitrobenzene-1,3-diamine. Retrieved from [Link]

-

Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]

Sources

- 1. 5-Bromo-2-nitrobenzene-1,3-diamine [myskinrecipes.com]

- 2. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. 5-Bromo-3-nitro-benzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]

- 5. 84752-20-5|this compound|BLD Pharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-3-nitrobenzene-1,2-diamine from 4-bromo-2,6-dinitroaniline

This guide provides a comprehensive overview of the selective reduction of 4-bromo-2,6-dinitroaniline to synthesize 5-bromo-3-nitrobenzene-1,2-diamine. This synthesis is a crucial step in the preparation of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and safety considerations.

Introduction: The Strategic Importance of Selective Nitro Group Reduction

The selective reduction of one nitro group in a polynitroaromatic compound is a common challenge in organic synthesis. In the case of 4-bromo-2,6-dinitroaniline, the goal is to selectively reduce the nitro group at the 6-position, which is ortho to the amino group, to yield this compound. This transformation is a key example of the Zinin reduction, a classic method that utilizes sulfide reagents to selectively reduce nitroarenes.[1] The resulting product, a substituted o-phenylenediamine, is a valuable precursor for the synthesis of benzimidazoles, quinoxalines, and other heterocyclic systems that form the core of many pharmaceutical agents.

The preference for the reduction of the nitro group ortho to the amino group is a well-documented phenomenon in the reduction of dinitroanilines.[2] This selectivity is often attributed to the electronic and steric effects of the substituents on the aromatic ring.

Mechanistic Insights: The Zinin Reduction

The reduction of aromatic nitro compounds using sodium sulfide or its derivatives is known as the Zinin reduction.[1] While the exact mechanism is complex and still a subject of study, it is generally accepted to proceed through a series of single-electron transfers from the sulfide species to the nitro group.[3]

The reaction involves several intermediates, including nitroso and hydroxylamine species, before the final amine is formed.[1] The overall stoichiometry of the reaction with sodium sulfide can be represented as follows:

4 ArNO₂ + 6 S²⁻ + 7 H₂O → 4 ArNH₂ + 3 S₂O₃²⁻ + 6 OH⁻[1]

The reaction is typically carried out in a protic solvent, such as a mixture of ethanol and water, to facilitate the protonation steps involved in the reduction.[3][4]

Diagram: Proposed Zinin Reduction Pathway

Caption: A simplified representation of the stepwise reduction of a nitro group to an amine via the Zinin reduction mechanism.

Experimental Protocol: A Validated Approach

This section details a reliable and reproducible protocol for the synthesis of this compound from 4-bromo-2,6-dinitroaniline.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 4-bromo-2,6-dinitroaniline | ≥98% | Commercially Available | Starting material |

| Sodium sulfide nonahydrate (Na₂S·9H₂O) | ACS Reagent | Commercially Available | Reducing agent |

| Ethanol (EtOH) | Anhydrous | Commercially Available | Solvent |

| Water (H₂O) | Deionized | --- | Solvent |

| Ethyl acetate (EtOAc) | ACS Reagent | Commercially Available | Extraction solvent |

| Sodium sulfate (Na₂SO₄) | Anhydrous | Commercially Available | Drying agent |

| Silica gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2,6-dinitroaniline (1.0 eq) in a 3:1 mixture of ethanol and water.

-

Addition of Reducing Agent: To the stirred solution, add sodium sulfide nonahydrate (1.5 - 2.0 eq) portion-wise. An exothermic reaction may be observed.

-

Reaction Monitoring: Heat the reaction mixture to reflux (approximately 70-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of petroleum ether/dichloromethane or hexane/ethyl acetate) to afford this compound as a solid. A reported purification used petroleum ether/dichloromethane (1:1) as the eluent.[5]

Diagram: Experimental Workflow

Caption: A flowchart illustrating the key stages of the synthesis, from reaction setup to final product purification.

Characterization

The final product, this compound, can be characterized by various analytical techniques:

-

Melting Point: To determine the purity of the solid product.

-

Mass Spectrometry (MS): To confirm the molecular weight. The expected m/z values for the protonated molecule [M+H]⁺ are 230 and 232, corresponding to the bromine isotopes.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure and confirm the regioselectivity of the reduction.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine, nitro, aromatic C-H).

Safety and Handling Considerations

Working with nitroaromatic compounds requires strict adherence to safety protocols due to their potential hazards.

Hazard Profile

-

Toxicity: Many nitroaromatic compounds are toxic and can be absorbed through the skin.[6]

-

Thermal Instability: Polynitrated compounds can be thermally unstable and may decompose exothermically, posing an explosion risk.[6][7]

-

Flammability: Some nitroaromatics are flammable solids.[6]

Safe Handling Practices

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Conduct all manipulations in a well-ventilated fume hood.[8][9]

-

Storage: Store nitroaromatic compounds in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, acids, and oxidizing agents.[6]

-

Waste Disposal: Dispose of all chemical waste according to institutional and regulatory guidelines.[8]

Specific Hazards of the Reaction

-

Sodium Sulfide: Sodium sulfide is corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care in a well-ventilated area.

-

Exothermic Reaction: The addition of sodium sulfide can be exothermic. Add the reagent slowly and with cooling if necessary.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reducing agent or reaction time. | Increase the equivalents of sodium sulfide or prolong the reaction time. Monitor closely by TLC. |

| Formation of Byproducts | Over-reduction to the diamine or other side reactions. | Carefully control the stoichiometry of the reducing agent and the reaction temperature. |

| Low Yield | Inefficient extraction or loss during purification. | Ensure complete extraction by performing multiple extractions. Optimize the chromatography conditions to minimize product loss. |

| Product Contamination | Residual starting material or byproducts. | Improve the efficiency of the column chromatography. Consider recrystallization as an additional purification step. |

Conclusion

The selective reduction of 4-bromo-2,6-dinitroaniline to this compound using sodium sulfide is a robust and reliable method. By understanding the underlying mechanism, adhering to a well-defined protocol, and prioritizing safety, researchers can efficiently synthesize this valuable building block for further applications in drug discovery and materials science. The insights and detailed procedures provided in this guide are intended to empower scientists to perform this synthesis with confidence and achieve high-purity results.

References

- Nitroaromatics and Isophorone Standard - Safety Data Sheet. (2019).

-

Zinin reaction - Wikipedia. (n.d.). Available at: [Link]

- Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress. (2025).

- Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds - Benchchem. (2025).

-

Nitro Reduction - Sodium Sulfide (Na2S) - Common Organic Chemistry. (n.d.). Available at: [Link]

- THE REDUCTION OF NITROBENZENE BY SODIUM SULPHIDE IN AQUEOUS ETHANOL. (n.d.).

-

Selective nitro reduction of poly nitro compounds - Chemistry Stack Exchange. (2015). Available at: [Link]

- Reduction method of aromatic nitro-compound for replacing sodium sulfide - Google Patents. (n.d.).

- Safety Data Sheet: Nitrobenzene - Carl ROTH. (n.d.).

-

The reduction of aromatic nitro groups on solid supports using sodium hydrosulfite (Na2S2O4) - ResearchGate. (2025). Available at: [Link]

- US3223727A - Reduction of aromatic nitro and nitroso compounds - Google Patents. (n.d.).

-

Reduction of nitro compounds - Wikipedia. (n.d.). Available at: [Link]

-

Nitro Reduction - Common Conditions. (n.d.). Available at: [Link]

-

Selective reduction of N-alkyl-dinitroanilines to N-alkyl-nitrophenylenediamine - Sciencemadness Discussion Board. (2009). Available at: [Link]

- Dinitroanilines - CORESTA. (n.d.).

-

Nitrobenzene - Incident management - GOV.UK. (n.d.). Available at: [Link]

- Nitrocompounds, Aromatic: Physical & Chemical Hazards. (2011).

Sources

- 1. Zinin reaction - Wikipedia [en.wikipedia.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

- 4. Nitro Reduction - Sodium Sulfide (Na2S) [commonorganicchemistry.com]

- 5. 5-Bromo-3-nitro-benzene-1,2-diamine | 84752-20-5 [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. iloencyclopaedia.org [iloencyclopaedia.org]

- 8. agilent.com [agilent.com]

- 9. carlroth.com [carlroth.com]

Spectroscopic Characterization of 5-Bromo-3-nitrobenzene-1,2-diamine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 5-bromo-3-nitrobenzene-1,2-diamine (CAS No. 84752-20-5), a key intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development and materials science. It offers a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust, predictive, and interpretative framework for its characterization.

Introduction: Significance of this compound

This compound is a substituted aromatic diamine with a unique substitution pattern that makes it a valuable precursor in the synthesis of various heterocyclic compounds, including benzimidazoles, quinoxalines, and other fused-ring systems. The presence of amino, nitro, and bromo functional groups provides multiple reaction sites for further chemical transformations. Accurate spectroscopic characterization is paramount for verifying the identity and purity of this compound, ensuring the reliability of subsequent synthetic steps.

This guide will delve into the expected spectroscopic signatures of this compound, providing a detailed interpretation of its ¹H NMR, ¹³C NMR, IR, and MS data.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound is foundational to understanding its spectroscopic properties. The arrangement of substituents on the benzene ring dictates the electronic environment of each atom, which in turn governs the signals observed in various spectroscopic techniques.

Figure 1. Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating amino groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4 | 7.20 - 7.40 | d | JH4-H6 = ~2.0 | Located ortho to the strongly electron-withdrawing nitro group, leading to a downfield shift. Coupled to H-6. |

| H-6 | 6.80 - 7.00 | d | JH6-H4 = ~2.0 | Positioned between two electron-donating amino groups, resulting in an upfield shift. Coupled to H-4. |

| NH₂ (at C-1) | 5.00 - 5.50 | br s | - | Broad signal due to quadrupolar relaxation and potential hydrogen exchange. |

| NH₂ (at C-2) | 5.50 - 6.00 | br s | - | May appear at a slightly different chemical shift than the other NH₂ group due to the different neighboring groups. |

Expert Interpretation: The presence of two distinct doublets in the aromatic region, each with a small coupling constant, is a key indicator of a 1,2,3,5-tetrasubstituted benzene ring. The broad singlets for the amine protons are also characteristic. The exact chemical shifts can be influenced by the solvent used. For instance, in a hydrogen-bonding solvent like DMSO-d₆, the amine proton signals would be expected to shift further downfield and may exhibit sharper signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low symmetry of the molecule, six distinct signals are expected for the aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-1 | 140 - 145 | Attached to an amino group, shifted downfield. |

| C-2 | 135 - 140 | Attached to an amino group, shifted downfield. |

| C-3 | 148 - 152 | Attached to the strongly electron-withdrawing nitro group, resulting in a significant downfield shift. |

| C-4 | 115 - 120 | This carbon is ortho to the nitro group and is expected to be shifted downfield. |

| C-5 | 110 - 115 | Attached to the bromine atom, its chemical shift is influenced by the heavy atom effect. |

| C-6 | 120 - 125 | This carbon is situated between two amino groups and is expected to be shielded. |

Expert Interpretation: The carbon atom attached to the nitro group (C-3) is expected to be the most downfield signal in the spectrum. The carbon bearing the bromine atom (C-5) will also have a characteristic chemical shift. The relative intensities of the signals can also be informative; quaternary carbons (C-1, C-2, C-3, and C-5) will typically show weaker signals compared to the protonated carbons (C-4 and C-6).[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, N-O, and C-Br bonds, as well as for the aromatic ring.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H (Amine) | 3300 - 3500 | Medium-Strong | Symmetric and asymmetric stretching |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching |

| N-O (Nitro) | 1500 - 1550 and 1300 - 1350 | Strong | Asymmetric and symmetric stretching |

| C=C (Aromatic) | 1450 - 1600 | Medium | Ring stretching |

| C-N (Amine) | 1250 - 1350 | Medium | Stretching |

| C-Br | 500 - 600 | Medium-Strong | Stretching |

Expert Interpretation: The two strong absorption bands for the nitro group are highly characteristic and a key diagnostic feature in the IR spectrum. The presence of two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region is indicative of a primary amine. The position of the C-Br stretching vibration is in the fingerprint region and can sometimes be difficult to assign definitively without comparative analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom.

Experimental Data: Liquid chromatography-mass spectrometry (LCMS) analysis has shown molecular ion peaks at m/z 230 and 232 ([M+H]⁺).[2] This observation is consistent with the molecular formula C₆H₆BrN₃O₂ (MW: 232.04) and the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in an approximate 1:1 ratio).[3]

Predicted Fragmentation Pattern:

Figure 2. Predicted major fragmentation pathways for this compound.

Expert Interpretation: The most prominent feature in the mass spectrum will be the pair of molecular ion peaks of nearly equal intensity, separated by two mass units. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 Da) and NO₂ (46 Da).[4] The presence of adjacent amino and nitro groups can also lead to the loss of water (18 Da) through an ortho effect. The loss of the bromine radical is another expected fragmentation pathway.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: The sample can be introduced via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.

-

Ionization: Electron ionization (EI) is commonly used for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.

-

Analysis: The mass-to-charge ratio of the ions is measured using a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

This technical guide has provided a detailed predictive and interpretative analysis of the key spectroscopic data for this compound. The expected ¹H NMR, ¹³C NMR, IR, and MS spectra have been discussed, with a focus on the characteristic features arising from the compound's unique molecular structure. This information serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate.

References

- Bella, M., Milata, V., López, C., Claramunt, R. M., Alkorta, I., & Elguero, J. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91-99.

-

Chemistry LibreTexts. (2023, February 11). 2.7 Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

ChemHelp ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. Retrieved from [Link]

Sources

5-Bromo-3-nitrobenzene-1,2-diamine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-3-nitrobenzene-1,2-diamine in Organic Solvents

Abstract

This compound is a substituted aromatic diamine with significant potential as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility in various organic solvents is a prerequisite for its effective utilization in synthesis, purification, formulation, and screening workflows. This technical guide addresses the critical need for solubility data for this compound. In the absence of extensive published quantitative data, this document provides a comprehensive framework based on a detailed analysis of the molecule's physicochemical properties to predict its solubility behavior. Critically, we present a robust, step-by-step experimental protocol for the accurate determination of its solubility using the gold-standard isothermal shake-flask method. This guide is intended to empower researchers, chemists, and drug development professionals to generate reliable solubility data, thereby accelerating research and development efforts involving this key intermediate.

Introduction: The Critical Role of Solubility

The progression of a chemical entity from laboratory-scale synthesis to a viable product is critically dependent on its physicochemical properties, foremost among them being solubility. For a compound like this compound, which serves as a versatile intermediate, solubility data dictates the choice of solvents for:

-

Reaction Engineering: Ensuring reactants are in the optimal phase for efficient conversion and minimizing side reactions.

-

Purification: Developing effective crystallization, precipitation, or chromatographic methods to achieve high purity.

-

Formulation Development: Creating stable solutions or dispersions for downstream applications, including in the pharmaceutical and agrochemical industries.

-

High-Throughput Screening: Preparing stock solutions for biological or material science assays.

This guide provides both a theoretical prediction of solubility and a practical, validated methodology for its experimental determination.

Physicochemical Profile and Solubility Prediction

The solubility of a molecule is governed by its structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a foundational guideline, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2]

The structure of this compound features a complex interplay of functional groups that influence its polarity and hydrogen bonding capacity:

-

Amino Groups (-NH₂): The two primary amine groups are capable of acting as both hydrogen bond donors and acceptors, significantly increasing the potential for interaction with polar, protic solvents.[3][4]

-

Nitro Group (-NO₂): This is a strong electron-withdrawing group and a potent hydrogen bond acceptor, contributing to the molecule's overall polarity.

-

Bromo Group (-Br): The bromine atom increases the molecular weight and contributes to van der Waals forces, while having a modest impact on polarity.

-

Aromatic Ring: The core benzene ring is inherently nonpolar and hydrophobic.

A critical structural feature is the ortho-positioning of the two amine groups. This allows for the potential formation of an intramolecular hydrogen bond, which could slightly reduce the availability of these groups for intermolecular hydrogen bonding with solvent molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 84752-20-5 | [5][6] |

| Molecular Formula | C₆H₆BrN₃O₂ | [6] |

| Molecular Weight | 232.04 g/mol | [6] |

| Topological Polar Surface Area (TPSA) | 95.18 Ų | [6] |

| Predicted LogP | 1.52 | [6] |

| Hydrogen Bond Donors | 2 | [6] |

| Hydrogen Bond Acceptors | 4 | [6] |

The TPSA value of 95.18 Ų suggests that the molecule has significant polar characteristics. The predicted LogP (a measure of lipophilicity) of 1.52 indicates a compound that is not excessively hydrophobic. Based on this structural analysis, we can make informed predictions about its solubility.

Solubility Predictions:

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds from the amine groups.

-

Moderate to Good Solubility: Likely in polar protic solvents such as methanol, ethanol, and isopropanol. These solvents can engage in hydrogen bonding as both donors and acceptors.[7] However, the energy cost of disrupting the solvent's own hydrogen-bonding network may limit solubility compared to polar aprotic solvents.

-

Moderate Solubility: Expected in solvents of intermediate polarity like ethyl acetate and acetone.

-

Low Solubility: Expected in nonpolar solvents such as toluene, hexane, and cyclohexane. The nonpolar nature of these solvents cannot overcome the strong intermolecular forces (especially hydrogen bonding) present in the solid crystal lattice of the solute.[8]

-

Very Low Solubility: Expected in water. While the molecule possesses hydrogen bonding groups, the hydrophobic aromatic ring and the large bromine atom will likely limit its aqueous solubility significantly.[9]

Experimental Protocol: The Isothermal Shake-Flask Method

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method.[10][11] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and measured accurately.

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible and thermodynamically relevant data.[12]

-

Use of Excess Solid: Ensuring an excess of the solid compound is present throughout the equilibration period is the only way to guarantee that the solution is truly saturated.

-

Extended Equilibration Time (24-72 hours): Reaching thermodynamic equilibrium is not instantaneous. A sufficient agitation period is necessary to allow the dissolution process to reach its endpoint. The specific time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is no longer changing.

-

Phase Separation: It is imperative to separate the undissolved solid from the saturated solution before analysis to avoid artificially inflated results. Centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE) is a robust method.

-

Quantification by HPLC-UV: High-Performance Liquid Chromatography with a UV detector is a highly specific, sensitive, and accurate method for quantifying the concentration of an aromatic compound like this compound.

Step-by-Step Methodology

-

Preparation of Stock Standard and Calibration Curve: a. Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution of known concentration. b. Perform a serial dilution of the stock solution to prepare a series of at least five calibration standards spanning the expected solubility range. c. Analyze these standards by HPLC-UV and construct a calibration curve by plotting the peak area against concentration. Ensure the curve has a correlation coefficient (R²) > 0.999.

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound (e.g., 5-10 mg) to a 2 mL glass vial. The presence of visible, undissolved solid is essential. b. Add a precisely known volume (e.g., 1.0 mL) of the desired organic solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare vials for each solvent to be tested in triplicate.

-